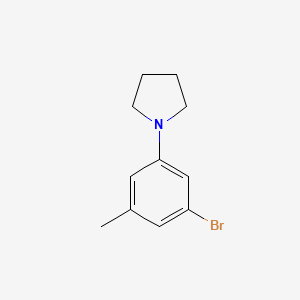

1-(3-Bromo-5-methylphenyl)pyrrolidine

説明

1-(3-Bromo-5-methylphenyl)pyrrolidine refers to a class of compounds where the pyrrolidine ring is substituted with a 3-bromo-5-methylphenyl group. A structurally well-characterized derivative is 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine (CAS: 1020252-96-3), which features a sulfonyl linker. Its molecular formula is C₁₁H₁₄BrNO₂S, with a molar mass of 304.2 g/mol (or 302.99 g/mol depending on the source) . The compound is synthesized via nucleophilic substitution between pyrrolidine and 3-bromo-5-methylbenzenesulfonyl chloride, followed by purification using column chromatography . Safety data indicate it is an irritant, requiring storage at 2–8°C and handling with protective equipment .

特性

IUPAC Name |

1-(3-bromo-5-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHZZMSGUDXAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682094 | |

| Record name | 1-(3-Bromo-5-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-07-3 | |

| Record name | 1-(3-Bromo-5-methylphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-(3-Bromo-5-methylphenyl)pyrrolidine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

化学反応の分析

1-(3-Bromo-5-methylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3-Bromo-5-methylphenyl)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(3-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

類似化合物との比較

A. Pyrrolidine Derivatives with Aryl Substituents

1-(3-Bromo-5-Methylbenzyl)pyrrolidine (CAS: 1704069-69-1): Structure: Benzyl-linked pyrrolidine with a 3-bromo-5-methylphenyl group. Formula: C₁₂H₁₆BrN; molar mass: 254.17 g/mol.

1-(5-Bromo-2,3-difluorophenyl)pyrrolidine (CAS: 1704067-47-9):

- Structure : Pyrrolidine substituted with a 5-bromo-2,3-difluorophenyl group.

- Key Differences : Fluorine atoms introduce strong electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to methyl-substituted derivatives .

3-(2-Bromo-5-methoxyphenyl)-1-methylpyrrolidine-3-carbonitrile (Compound 1F): Structure: Includes a methoxy group and nitrile functionality.

B. Pyrrolo[2,3-b]pyridine Derivatives

Compounds such as 5-(4-(Trifluoromethyl)phenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) and 5-(4-methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) feature fused pyrrolidine-pyridine cores with nitro and aryl groups. These are synthesized via Suzuki-Miyaura coupling, similar to the target compound’s synthesis. Substituents like -CF₃ (6c) and -OCH₃ (6d) significantly influence electronic properties and biological activity .

Physicochemical Properties

生物活性

1-(3-Bromo-5-methylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3-bromo-5-methylphenyl group. This structural configuration is believed to contribute to its reactivity and biological activity, making it a valuable candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may interact with enzymes or receptors, modulating various biochemical pathways. For instance, compounds with similar structures have shown inhibition of important therapeutic enzymes and receptors implicated in diseases such as cancer and inflammation .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial properties. For example:

- Antibacterial Activity : Studies have shown that certain pyrrolidine derivatives can exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating their potency compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer properties of this compound are supported by various studies:

- In Vitro Studies : A study conducted by Li et al. (2020) synthesized pyrrolidine-containing derivatives that were tested against several cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). Some compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating strong potential for further development as anticancer agents .

- Mechanisms of Action : The anticancer activity is believed to involve apoptosis induction through various pathways, including the modulation of cell cycle progression and inhibition of metastasis-related signaling pathways .

Case Study 1: Anticancer Activity Against Lung Cancer Cells

In an experimental setup involving A549 lung cancer cells, pyrrolidine derivatives were tested for their cytotoxic effects. The study found that certain derivatives induced cell death at lower concentrations compared to cisplatin, suggesting a promising alternative for lung cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial efficacy of pyrrolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that some derivatives exhibited MIC values as low as 0.25 µg/mL, highlighting their potential as effective antimicrobial agents .

Research Findings Summary

Q & A

What are the optimal synthetic routes for 1-(3-Bromo-5-methylphenyl)pyrrolidine, and how are intermediates characterized?

Basic Research Focus

The synthesis typically involves coupling reactions between pyrrolidine derivatives and brominated aryl precursors. For example, bromination of substituted pyridines (e.g., 3-fluoro-2-formylpyridine) using anhydrous hydrazine and subsequent treatment with HBr yields brominated intermediates (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) with ~29% yield after purification . Key characterization methods include:

- NMR spectroscopy : To confirm regiochemistry and purity (e.g., H and C NMR).

- LC-MS : For tracking reaction progress and verifying molecular weights.

- Recrystallization : To isolate high-purity solids, as seen in the isolation of tert-butyl intermediates (88% yield) .

How can statistical design of experiments (DoE) improve reaction efficiency for synthesizing this compound?

Basic Research Focus

DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, stoichiometry, catalyst loading). For instance:

- Central Composite Design : Optimizes coupling reactions (e.g., Pd-catalyzed Buchwald-Hartwig amination) to maximize yield while reducing side products.

- Factorial Designs : Identify critical factors (e.g., solvent polarity, reaction time) affecting bromination efficiency .

This approach reduces experimental iterations by 40–60% compared to traditional methods .

What computational tools are used to predict reaction pathways for functionalizing the bromine substituent?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model substituent effects on reactivity:

- Transition State Analysis : Predicts regioselectivity in Suzuki-Miyaura cross-couplings.

- Solvent Effect Modeling : COSMO-RS simulations assess solvent polarity impacts on reaction rates.

These tools, combined with machine learning, enable rapid screening of >100 candidate conditions in silico before lab validation .

How do steric and electronic effects influence the reactivity of the bromine atom in this compound?

Advanced Research Focus

The bromine atom’s reactivity is modulated by:

- Steric Hindrance : The 3-bromo-5-methylphenyl group creates steric bulk, slowing nucleophilic aromatic substitution (SNAr) but favoring oxidative addition in Pd-catalyzed couplings.

- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the para position, enabling selective C–H functionalization.

Contradictions in reported yields (e.g., 29% vs. theoretical >50%) may arise from competing pathways (e.g., dehalogenation) under varying conditions .

What analytical methods resolve discrepancies in reported melting points or stability data?

Basic Research Focus

Discrepancies in physical properties (e.g., melting points) often stem from:

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms.

- Purity Assessment : HPLC with UV detection (e.g., 98% purity thresholds) ensures consistency.

For example, 3-bromo-2-chloro-6-methylpyridine exhibits a melting point of 30–35°C, but impurities from incomplete bromination can lower observed values .

How can advanced microspectroscopic techniques address challenges in surface adsorption studies of this compound?

Advanced Research Focus

Microspectroscopic methods (e.g., ToF-SIMS, AFM-IR) analyze adsorption behavior on catalytic surfaces:

- In Situ IR Spectroscopy : Tracks binding modes of the pyrrolidine nitrogen to metal catalysts.

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies bromine leaching during reactions.

These techniques resolve contradictions in catalytic recycling efficiency by correlating surface degradation with activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。